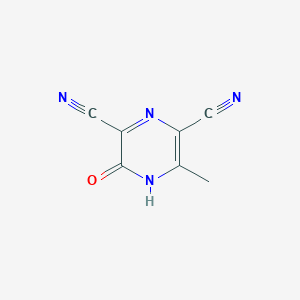
5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile is a nitrogen-containing heterocyclic compound. It is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products. The compound’s structure includes a pyrazine ring with methyl, oxo, and dicarbonitrile substituents, making it a versatile scaffold for chemical synthesis and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminopropanediamide with 2,3-butanedione, followed by cyclization to form the pyrazine ring . The reaction conditions often include the use of solvents like methanol and catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl and dicarbonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of organic materials and as an intermediate in chemical manufacturing
Wirkmechanismus
The mechanism of action of 5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: Similar structure with an ethyl ester group.
3-Hydroxy-5,6-dimethylpyrazine-2-carboxamide: Contains hydroxyl and carboxamide groups.
Ethyl 6-bromo-5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: Includes a bromine substituent.
Uniqueness
5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile is unique due to its dicarbonitrile groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for developing new chemical entities and exploring novel biological activities.
Eigenschaften
CAS-Nummer |
89779-35-1 |
|---|---|
Molekularformel |
C7H4N4O |
Molekulargewicht |
160.13 g/mol |
IUPAC-Name |
2-methyl-6-oxo-1H-pyrazine-3,5-dicarbonitrile |
InChI |
InChI=1S/C7H4N4O/c1-4-5(2-8)11-6(3-9)7(12)10-4/h1H3,(H,10,12) |
InChI-Schlüssel |
VQPKDSGECAAIEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=O)N1)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide](/img/structure/B14382585.png)
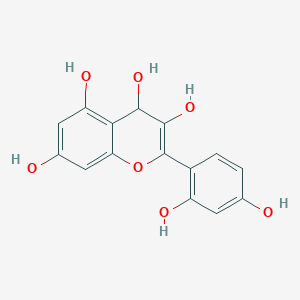
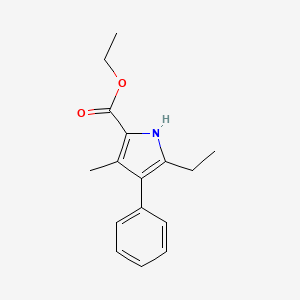

![3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B14382604.png)

![N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine](/img/structure/B14382615.png)
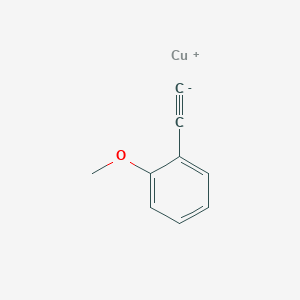
![2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one](/img/structure/B14382623.png)

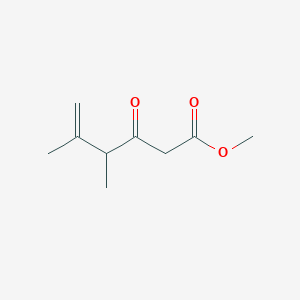
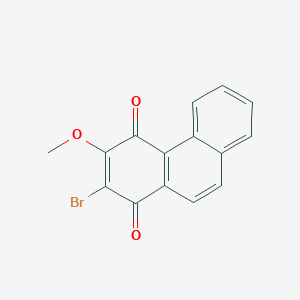

![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)
